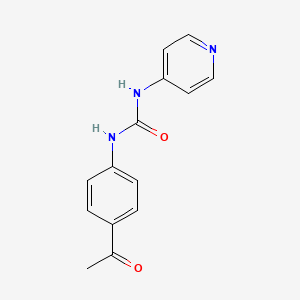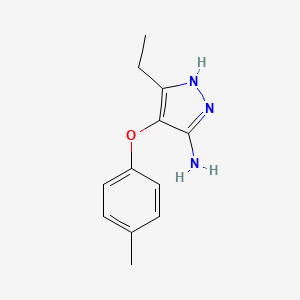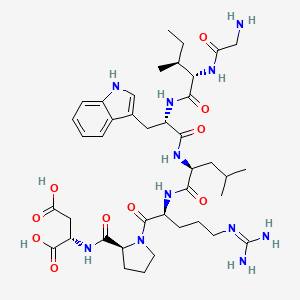
1-(4-Acetylphenyl)-3-pyridin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)-3-pyridin-4-ylurea is an organic compound that features a urea linkage between a 4-acetylphenyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-pyridin-4-ylurea typically involves the reaction of 4-acetylphenyl isocyanate with 4-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-pyridin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace a hydrogen atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-pyridin-4-ylurea.
Reduction: 1-(4-Hydroxyphenyl)-3-pyridin-4-ylurea.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Acetylphenyl)-3-pyridin-4-ylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The acetylphenyl and pyridinyl groups play crucial roles in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds also contain an acetylphenyl group but are linked to an imidazolium moiety instead of a pyridinyl group.
1-(4-Acetylphenyl)-pyrrole-2,5-diones: These compounds feature a pyrrole ring instead of a pyridinyl ring.
Uniqueness
1-(4-Acetylphenyl)-3-pyridin-4-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylphenyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
124420-91-3 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-2-4-12(5-3-11)16-14(19)17-13-6-8-15-9-7-13/h2-9H,1H3,(H2,15,16,17,19) |
InChI Key |
BOVUJPIFTBVJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)



![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)



